![molecular formula C24H24N4O4S B2866513 N-(1-氰基-1-环丙基乙基)-2-[3-(3,4-二甲氧基苯基)-4-氧代喹唑啉-2-基]硫代乙酰胺 CAS No. 1147292-73-6](/img/structure/B2866513.png)
N-(1-氰基-1-环丙基乙基)-2-[3-(3,4-二甲氧基苯基)-4-氧代喹唑啉-2-基]硫代乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide” is a complex organic molecule. It contains a cyano group (-CN), a cyclopropyl group (a three-membered carbon ring), a dimethoxyphenyl group (a phenyl ring with two methoxy groups attached), a quinazolinone group (a type of heterocyclic compound), and a sulfanylacetamide group (an amide with a sulfur atom attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyano group might be introduced using a cyanation reaction . The cyclopropyl group could be formed using a cyclopropanation reaction . The dimethoxyphenyl group could be introduced using a Friedel-Crafts alkylation . The quinazolinone group could be synthesized using a condensation reaction . Finally, the sulfanylacetamide group could be introduced using a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyano group would introduce a region of high electron density due to the presence of the nitrogen atom. The cyclopropyl group would introduce strain into the molecule due to its three-membered ring structure. The dimethoxyphenyl group would introduce aromaticity into the molecule, and the quinazolinone group would introduce additional aromaticity and a carbonyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the cyano group could undergo hydrolysis to form a carboxylic acid. The cyclopropyl group could undergo ring-opening reactions. The dimethoxyphenyl group could undergo electrophilic aromatic substitution reactions. The quinazolinone group could undergo reactions at the carbonyl group, such as reduction or nucleophilic addition .科学研究应用
结构方面和性质
类似于 N-(1-氰基-1-环丙基乙基)-2-[3-(3,4-二甲氧基苯基)-4-氧代喹唑啉-2-基]硫代乙酰胺的异喹啉衍生物的研究重点在于它们的结构方面和性质。Karmakar 等人 (2007) 进行的类似研究探索了类似化合物的结构特征,揭示了有趣的性质,如荧光发射和在特定条件下形成晶体结构 (Karmakar, Sarma, & Baruah, 2007)。
合成和抗肿瘤活性
在抗肿瘤研究领域,已合成与所讨论化合物结构相似的化合物,并评估了它们的潜在抗肿瘤活性。Al-Suwaidan 等人 (2016) 对 3-苄基取代的 4(3H)-喹唑啉酮(具有相似的结构)的研究表明,在体外具有显着的广谱抗肿瘤活性 (Al-Suwaidan et al., 2016)。
镇痛和抗炎活性
与 N-(1-氰基-1-环丙基乙基)-2-[3-(3,4-二甲氧基苯基)-4-氧代喹唑啉-2-基]硫代乙酰胺相关的结构的化合物也因其潜在的镇痛和抗炎活性而受到探索。例如,Yusov 等人 (2019) 合成了在研究中显示出有希望的镇痛效果的异喹啉衍生物 (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019)。
合成、表征和抗癌评价
继续在癌症研究领域进行探索,Zyabrev 等人 (2022) 合成了 4-芳基磺酰基-1,3-恶唑,并对其进行了表征,显示出对各种癌细胞系的抗癌活性。这项研究强调了类似化合物在开发新的癌症治疗方法中的潜力 (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022)。
水溶液中的光化学
与 N-(1-氰基-1-环丙基乙基)-2-[3-(3,4-二甲氧基苯基)-4-氧代喹唑啉-2-基]硫代乙酰胺结构相关的化合物的な光化学性质已在水溶液中得到研究。Mella、Fasani 和 Albini (2001) 对具有某些结构相似性的环丙沙星的光化学行为进行了研究,揭示了与类似化合物相关的有趣方面 (Mella, Fasani, & Albini, 2001)。
未来方向
The future directions for research on this compound would likely depend on its intended use. If it’s intended to be used as a pharmaceutical, then future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be used as a pesticide, then future research could focus on testing its efficacy against various pests, as well as its environmental impact .
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-24(14-25,15-8-9-15)27-21(29)13-33-23-26-18-7-5-4-6-17(18)22(30)28(23)16-10-11-19(31-2)20(12-16)32-3/h4-7,10-12,15H,8-9,13H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAAQGNIQVOVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866432.png)
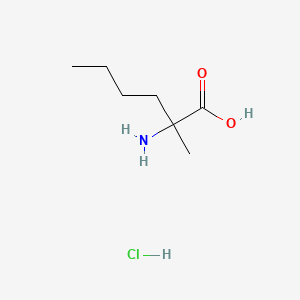
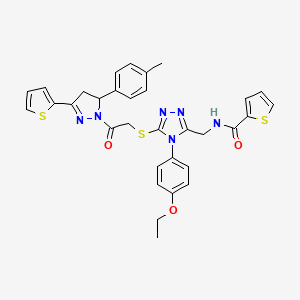
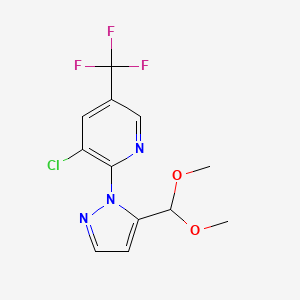
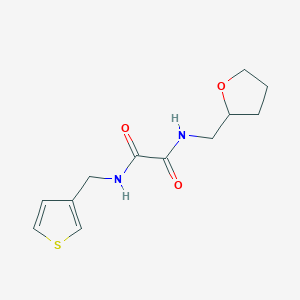
![4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine](/img/structure/B2866439.png)
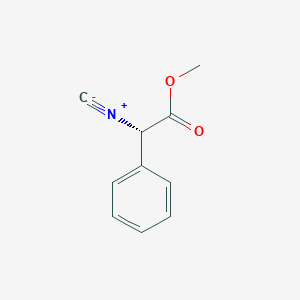
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2866443.png)
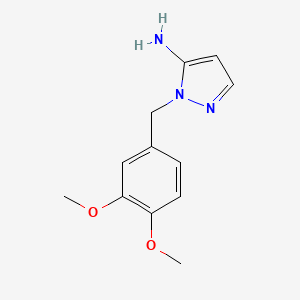
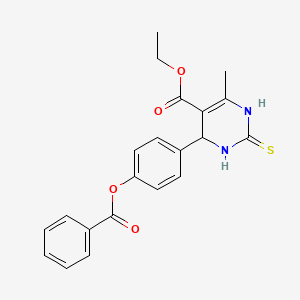
![1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane](/img/structure/B2866450.png)

